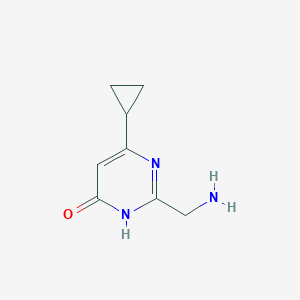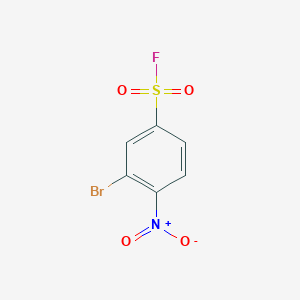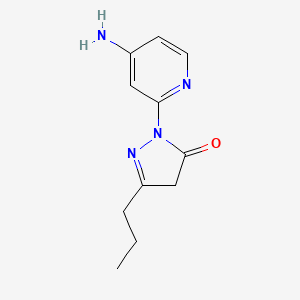
1-(4-Aminopyridin-2-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminopyridin-2-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazolone core with an aminopyridine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminopyridin-2-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 4-aminopyridine with a suitable pyrazolone precursor. One common method includes the reaction of 4-aminopyridine with 3-propyl-4,5-dihydro-1H-pyrazol-5-one under acidic or basic conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminopyridin-2-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazolone ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrazolone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: N-oxides of the pyridine ring.
Reduction: Saturated pyrazolone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Aminopyridin-2-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-(4-Aminopyridin-2-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrrolidine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and are used in medicinal chemistry for their bioactive properties.
Piperidine Derivatives: Another class of nitrogen heterocycles with significant pharmaceutical applications.
Pyrazinamide Derivatives: Known for their use in tuberculosis treatment, these compounds have a similar pyrazolone core.
Uniqueness: 1-(4-Aminopyridin-2-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazolone core with an aminopyridine substituent makes it a versatile scaffold for the development of new bioactive molecules.
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
2-(4-aminopyridin-2-yl)-5-propyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H14N4O/c1-2-3-9-7-11(16)15(14-9)10-6-8(12)4-5-13-10/h4-6H,2-3,7H2,1H3,(H2,12,13) |
InChI Key |
IMHCYDKAYBLUNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=O)C1)C2=NC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B13221326.png)

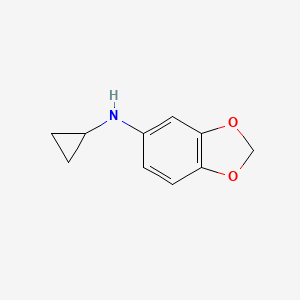
![2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13221349.png)
![1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one](/img/structure/B13221354.png)
![(2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid](/img/structure/B13221359.png)
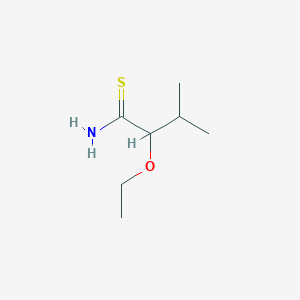


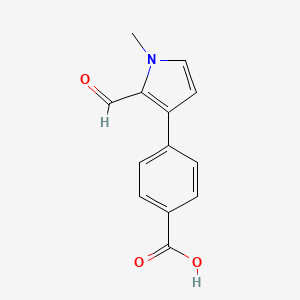
![Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate](/img/structure/B13221386.png)
![4-{[(Butan-2-yl)amino]methyl}benzonitrile](/img/structure/B13221389.png)
